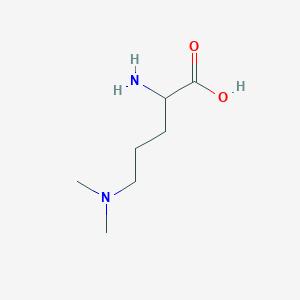

2-Amino-5-(dimethylamino)pentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-amino-5-(dimethylamino)pentanoic acid |

InChI |

InChI=1S/C7H16N2O2/c1-9(2)5-3-4-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11) |

InChI Key |

UGQZFFGZKJEVIY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Amino 5 Dimethylamino Pentanoic Acid and Its Structural Analogues

Chemo-Enzymatic and Asymmetric Synthesis Routes for Alpha-Amino Acids

The synthesis of non-proteinogenic α-amino acids with high enantiopurity is a cornerstone of modern medicinal chemistry and drug discovery. acs.orgacs.org Strategies that combine the selectivity of enzymes with the versatility of chemical reactions, alongside purely chemical asymmetric methods, provide powerful tools for creating complex chiral molecules like 2-amino-5-(dimethylamino)pentanoic acid.

Stereocontrol in α-Carbon Functionalization

Achieving stereocontrol at the α-carbon is the most critical challenge in amino acid synthesis. Several advanced strategies have been developed to address this, broadly categorized into catalytic asymmetric synthesis and enzyme-based methods.

Catalytic asymmetric synthesis employs chiral catalysts to induce enantioselectivity. Transition metal complexes with chiral ligands are prominent in this area. For instance, chiral Ni(II) complexes of Schiff bases, derived from glycine (B1666218) and a chiral ligand, serve as effective nucleophiles for alkylation reactions. nih.gov Alkylation of such a complex with a suitable electrophile, like 5-bromo-N,N-dimethylpentan-1-amine, would install the desired side chain, with the chiral ligand dictating the stereochemical outcome at the α-carbon. nih.gov Another powerful approach involves the catalytic asymmetric C-H amination of carboxylic acid precursors, which directly installs the amino group with high stereocontrol. chemicalbook.com

Photoredox catalysis has also emerged as a potent tool. By activating aliphatic alcohols to form radical precursors, this method can be coupled with chiral radical acceptors, such as N-sulfinyl imines, to construct unnatural α-amino acids in a redox-neutral process. rsc.org

Chemo-enzymatic methods offer an alternative that leverages the inherent stereoselectivity of biological catalysts. nih.gov Omega-transaminases (ω-TAs) are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov A hypothetical chemo-enzymatic route to the target molecule could involve the enzymatic transamination of a keto-acid precursor, 5-(dimethylamino)-2-oxopentanoic acid, to stereoselectively form the α-amino group. The high enantiomeric excesses (often >99%) achievable with enzymes like ω-TAs make this an attractive strategy. nih.govresearchgate.net The synergistic use of photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes further expands the toolbox, enabling the taming of radical intermediates for asymmetric synthesis. sigmaaldrich.com

Below is a table summarizing selected catalytic approaches for asymmetric α-amino acid synthesis.

| Catalytic System | Reaction Type | Key Features | Typical Stereoselectivity | Ref |

| Chiral Ni(II)-Schiff Base Complexes | Asymmetric Alkylation | Uses glycine-derived nucleophiles; versatile for various side chains. | High d.e. (e.g., 88%) | nih.gov |

| Ruthenium/Iron Catalysis | C(sp³)-H Amination | Direct amination of carboxylic acids via 1,3-nitrogen shift. | High e.e. (e.g., 90-98%) | chemicalbook.com |

| Photoredox/Chiral N-Sulfinyl Imine | Radical Addition | Activates alcohols as radical precursors; redox-neutral. | High d.r. | rsc.org |

| Omega-Transaminase (ω-TA) | Asymmetric Amination | Biocatalytic conversion of keto-acids to amino acids. | Excellent e.e. (>99%) | nih.gov |

Regioselective Introduction of ω-Substituents

Introducing a functional group at the terminal (ω) position of an alkyl chain with precision is a significant synthetic challenge. For this compound, this involves functionalizing the C5 position.

Enzymatic approaches can provide exceptional regioselectivity. While direct enzymatic dimethylamination is not common, enzymes like 2-oxoglutarate-dependent dioxygenases can perform highly regioselective and stereoselective hydroxylation of free amino acids. google.com A multi-step chemo-enzymatic strategy could first install a hydroxyl group at the ω-position of a suitable precursor. For example, starting with 2-amino-5-hydroxypentanoic acid, a known compound chemicalbook.com, the terminal hydroxyl group could be chemically converted to the dimethylamino moiety. This conversion typically involves a two-step process: tosylation or conversion to an alkyl halide, followed by nucleophilic substitution with dimethylamine (B145610).

One-pot chemo-enzymatic cascades offer more streamlined syntheses. By combining enzymatic transformations with compatible chemical reactions in a single vessel, complex products can be assembled efficiently. nih.gov For instance, an enzymatic reaction could install a primary amine at the ω-position, which could then undergo chemical N-alkylation in the same pot to yield the dimethylamino group.

Rational Design of Synthetic Precursors and Protecting Group Schemes

The efficient synthesis of the target molecule relies heavily on the logical design and preparation of key building blocks and the strategic use of protecting groups to mask reactive functionalities.

Synthesis of N,N-Dimethylaminoalkyl Intermediates

The 5-(dimethylamino)pentyl side chain is a key structural motif. Several precursors containing this unit are either commercially available or can be synthesized through straightforward methods. Key intermediates include 5-(dimethylamino)pentan-1-ol (B1346504) nih.gov, 5-(dimethylamino)-2-pentanone sigmaaldrich.com, and 5-(dimethylamino)pentanoic acid. sigmaaldrich.com

A particularly useful precursor for alkylation strategies is an N,N-dimethylaminopentyl halide. For example, 5-bromo-N,N-dimethylpentan-1-amine can be prepared and serves as an electrophile to introduce the side chain onto a glycine anion equivalent. nih.govbldpharm.com A common synthetic route to related compounds involves the reaction of a dihaloalkane, such as 1,5-dibromopentane, with a suitable solvent system to induce elimination, affording an alkenyl bromide like 5-bromo-1-pentene. chemicalbook.comgoogle.com This can then be further functionalized. Another approach is the free-radical addition of hydrogen bromide to a terminal alkene precursor. google.com

The table below details key precursors for the synthesis of the target compound's side chain.

| Precursor | CAS Number | Potential Use |

| 5-(Dimethylamino)pentan-1-ol | 27384-58-3 | Starting material for oxidation to the corresponding aldehyde or conversion to an alkyl halide. nih.gov |

| 5-Bromo-N,N-dimethylpentan-1-amine | 855474-64-5 (HBr salt) | Electrophilic partner for alkylating glycine nucleophiles. bldpharm.com |

| 5-(Dimethylamino)pentanoic acid | 25726-28-7 (HCl salt) | Scaffold for direct α-amination strategies. sigmaaldrich.com |

| 5-(Dimethylamino)-2-pentanone | N/A | Precursor for reductive amination or as a keto-acid equivalent. sigmaaldrich.com |

Derivatization of Pentanoic Acid Scaffolds

Starting from a pentanoic acid backbone, the synthesis requires the introduction of two key nitrogen-containing groups at the C2 and C5 positions. This necessitates a robust protecting group strategy to ensure chemoselectivity.

One approach begins with a pre-functionalized scaffold like 5-(dimethylamino)pentanoic acid. sigmaaldrich.com The carboxylic acid would first be protected, typically as an ester (e.g., methyl or benzyl (B1604629) ester). The subsequent step is the stereoselective introduction of the α-amino group. This can be achieved via α-bromination followed by nucleophilic substitution with an ammonia (B1221849) equivalent (e.g., using a phthalimide (B116566) or azide) and subsequent deprotection. Alternatively, modern C-H amination methods could be employed. chemicalbook.com

A more convergent strategy involves the alkylation of a protected glycine derivative. For instance, the Schiff base of glycine ethyl ester can be deprotonated to form a nucleophilic enolate, which is then alkylated with an electrophile like 5-bromo-N,N-dimethylpentan-1-amine. The final steps involve the hydrolysis of the imine and the ester to reveal the free amino acid. The use of different protecting groups for the α-amino group (e.g., Boc, Cbz, Fmoc) and the carboxylic acid (e.g., Me, Et, Bn, tBu) is crucial for compatibility with subsequent reaction steps and for orthogonal deprotection at the end of the synthesis. nih.govrsc.org

Multicomponent Reactions and Convergent Synthesis Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. mdpi.com These reactions are exceptionally suited for building molecular complexity in a convergent and atom-economical fashion.

The Strecker synthesis is a classic MCR for producing α-amino acids. wikipedia.orgmasterorganicchemistry.com In a potential application to synthesize this compound, the reaction would utilize 5-(dimethylamino)pentanal (B13608211) as the aldehyde component. This aldehyde can be prepared via the oxidation of 5-(dimethylamino)pentan-1-ol. nih.gov The reaction of this aldehyde with ammonia (or an ammonium (B1175870) salt like NH₄Cl) and a cyanide source (e.g., KCN) would yield the corresponding α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions would furnish the final amino acid. Asymmetric variants of the Strecker reaction, using chiral amines or catalysts, can provide enantiomerically enriched products. organic-chemistry.orgyoutube.com

The Ugi four-component reaction (U-4CR) is another powerful MCR that produces α-acylamino-carboxamide derivatives. organic-chemistry.org A plausible Ugi-based synthesis of a protected form of the target molecule would involve the condensation of four components:

Aldehyde: 5-(dimethylamino)pentanal

Amine: A primary amine, e.g., benzylamine (B48309)

Carboxylic Acid: e.g., acetic acid

Isocyanide: e.g., tert-butyl isocyanide

The resulting Ugi product would be a di-amide that can be selectively hydrolyzed to liberate the desired α-amino acid. The use of bifunctional starting materials, such as amino acids themselves, can lead to even more complex scaffolds in a single step. mdpi.comnih.govacs.org These MCR approaches represent a highly convergent and flexible strategy for accessing this compound and its structural analogues, making them ideal for the rapid generation of chemical libraries for screening purposes.

Synthetic Approaches for Related Dimethylamino-Containing Amino Acid Derivatives

The introduction of a dimethylamino group into an amino acid scaffold, often in conjunction with other functional groups, can significantly alter the molecule's physicochemical properties, such as basicity, polarity, and receptor-binding affinity. The following sections detail synthetic methodologies for two such classes of derivatives.

Guanidino-Modified Amino Acids (e.g., 2-Amino-5-(3-(2-(dimethylamino)ethyl)guanidino)pentanoic acid)

The synthesis of asymmetrically substituted guanidino-containing amino acids, such as 2-amino-5-(3-(2-(dimethylamino)ethyl)guanidino)pentanoic acid, requires a strategic approach to selectively introduce the guanidinyl moiety. A common strategy involves the guanylation of a primary amine precursor. In this case, L-ornithine, which possesses a terminal primary amine on its side chain, serves as an ideal starting material.

The synthesis can be conceptualized in a stepwise manner. First, the α-amino and carboxyl groups of L-ornithine must be appropriately protected to prevent unwanted side reactions. The α-amino group is typically protected with a base-labile group like fluorenylmethyloxycarbonyl (Fmoc), and the carboxyl group is often converted to a methyl or ethyl ester.

The key step is the guanylation of the δ-amino group of the protected ornithine derivative. A variety of guanylating agents can be employed for this transformation. organic-chemistry.org A common and effective method involves the use of a protected carbodiimide (B86325) or a pyrazole-carboxamidine derivative. For the synthesis of the target compound, a custom guanylating agent derived from N,N-dimethylethylenediamine would be prepared. This reagent, upon reaction with the δ-amino group of the protected ornithine, would install the desired N,N-dimethylaminoethyl-substituted guanidino group.

The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base to facilitate the reaction. Following the successful guanylation, the protecting groups on the α-amino and carboxyl functionalities are removed under appropriate conditions (e.g., piperidine (B6355638) for Fmoc and saponification for the ester) to yield the final product, 2-amino-5-(3-(2-(dimethylamino)ethyl)guanidino)pentanoic acid.

| Compound Name | Molecular Formula | Key Synthetic Precursors | Guanylating Agent Type |

| 2-Amino-5-(3-(2-(dimethylamino)ethyl)guanidino)pentanoic acid | C10H23N5O2 | L-Ornithine, N,N-Dimethylethylenediamine | Custom pyrazole-carboxamidine or similar |

Phenolic Amino Acid Derivatives (e.g., S-(2-amino-5-(dimethylamino)phenyl) O-hydrogen sulfothioate)

The synthesis of phenolic amino acid derivatives, particularly those containing a sulfothioate group, involves a distinct set of chemical transformations. The preparation of S-(2-amino-5-(dimethylamino)phenyl) O-hydrogen sulfothioate has been reported as an intermediate in the synthesis of methylene (B1212753) blue. acs.org

The synthesis commences with N,N-dimethylaniline. This starting material is first subjected to nitrosation using sodium nitrite (B80452) (NaNO₂) in an acidic medium (aqueous HCl) to yield 4-nitroso-N,N-dimethylaniline hydrochloride. acs.org

The subsequent and crucial step involves the reaction of the crude 4-nitroso-N,N-dimethylaniline hydrochloride with a cold aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) in aqueous acetic acid. This reaction is carefully controlled at low temperatures (273-278 K) and stirred for several hours. acs.org The reaction mixture is then allowed to stand at room temperature for a couple of days, during which the crude product precipitates. The product, S-(2-amino-5-(dimethylammonium)phenyl sulfothioate, can be isolated by filtration and further purified by crystallization from water to afford blue prisms. acs.org This compound exists as a zwitterion in the solid state. acs.org

| Compound Name | Molecular Formula | Starting Material | Key Reagents |

| S-(2-amino-5-(dimethylamino)phenyl) O-hydrogen sulfothioate | C8H12N2O3S2 | N,N-Dimethylaniline | Sodium nitrite, Sodium thiosulfate |

Comprehensive Spectroscopic and Chromatographic Characterization of 2 Amino 5 Dimethylamino Pentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Amino-5-(dimethylamino)pentanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The protons of the dimethylamino group would appear as a singlet, typically in the range of 2.2-2.8 ppm. The protons on the pentanoic acid backbone would present as multiplets due to coupling with adjacent methylene (B1212753) groups. The α-proton (H-2), being adjacent to both the amino and carboxyl groups, would likely resonate downfield compared to the other methylene protons. The chemical shifts of the methylene groups at positions 3, 4, and 5 would be influenced by their proximity to the electron-withdrawing amino and dimethylamino groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 (α-CH) | 3.5 - 3.8 | Triplet (t) | 1H |

| H-3 (-CH₂-) | 1.6 - 1.9 | Multiplet (m) | 2H |

| H-4 (-CH₂-) | 1.5 - 1.8 | Multiplet (m) | 2H |

| H-5 (-CH₂-N) | 2.8 - 3.1 | Triplet (t) | 2H |

| N(CH₃)₂ | 2.6 - 2.9 | Singlet (s) | 6H |

Note: Predicted values are based on general NMR principles and data from similar aliphatic amino acids. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. For this compound, seven distinct carbon signals are expected.

The carbonyl carbon (C-1) of the carboxylic acid would be the most downfield signal, typically appearing above 170 ppm. The α-carbon (C-2) would also be significantly downfield due to the attached amino group. The carbons of the dimethylamino group would be found in the aliphatic region, as would the methylene carbons of the pentyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | 175 - 180 |

| C-2 (α-CH) | 55 - 60 |

| C-3 (-CH₂-) | 28 - 32 |

| C-4 (-CH₂-) | 22 - 26 |

| C-5 (-CH₂-N) | 58 - 62 |

| N(CH₃)₂ | 43 - 47 |

Note: Predicted values are based on established correlations for amino acids and aliphatic amines.

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: A COSY spectrum would reveal the correlations between protons that are coupled to each other, confirming the sequence of the methylene groups in the pentanoic acid chain.

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. This is a critical step in the identification of a compound.

Electrospray Ionization (ESI-MS) Fragmentation Pathways

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like amino acids, typically generating protonated molecules [M+H]⁺ in positive ion mode. The fragmentation of these ions can provide valuable structural information. While specific ESI-MS fragmentation data for this compound is not available, analysis of a close structural analog, N(6),N(6)-Dimethyl-L-lysine ((2S)-2-amino-6-(dimethylamino)hexanoic acid), which has a molecular weight of 174.24 g/mol , can provide insights into expected fragmentation pathways. nih.gov

For this compound (MW: 160.22 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 161.13. Common fragmentation pathways for protonated amino acids include the neutral loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid moiety, as well as cleavage of the carbon-carbon bonds in the aliphatic chain. The presence of the dimethylamino group would also influence fragmentation, potentially leading to characteristic losses involving this functional group.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., [M+H]⁺) and its subsequent fragmentation to produce a spectrum of product ions. This technique is instrumental in confirming the structure of a molecule.

In an MS/MS experiment on the [M+H]⁺ ion of this compound, characteristic fragment ions would be expected. Based on general fragmentation patterns of amino acids, a prominent fragment would likely arise from the loss of the elements of formic acid (46 Da), resulting in an immonium ion. Another expected fragmentation is the loss of the entire dimethylamino group along with a portion of the alkyl chain.

Analysis of the related compound N(6),N(6)-Dimethyl-L-lysine ([M+H]⁺ at m/z 175.1441) shows major fragment ions at m/z 84.08216 and 56.05043. nih.gov The ion at m/z 84.08216 likely corresponds to the charged cyclic amine formed after the loss of the amino acid portion. A similar fragmentation for this compound would be expected to produce a characteristic fragment ion corresponding to the dimethylamino-containing portion of the molecule.

Table 3: Anticipated and Analog-Derived MS/MS Fragmentation Data

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss |

| This compound (Predicted) | ~161.13 | ~115.12 | HCOOH |

| This compound (Predicted) | ~161.13 | ~70.08 | C₄H₇NO₂ |

| N(6),N(6)-Dimethyl-L-lysine (Experimental) nih.gov | 175.1441 | 84.08216, 56.05043 | Varies |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a molecular fingerprint. For this compound, the spectrum would be characterized by the vibrational frequencies of its key functional groups: the carboxylic acid, the primary amine, and the tertiary amine.

The analysis of analogous amino acids, such as DL-2-amino-4-pentanoic acid, provides a basis for predicting the characteristic absorption bands. genome.jp The spectrum of this compound is expected to exhibit broad absorption bands corresponding to the O-H stretch of the carboxylic acid, which typically overlaps with N-H stretching vibrations of the amino group.

Expected FTIR Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| Carboxylic Acid O-H | 3300 - 2500 | Stretching | Broad, Strong |

| Primary Amine N-H | 3400 - 3250 | Asymmetric & Symmetric Stretching | Medium |

| Alkane C-H | 2960 - 2850 | Stretching | Medium to Strong |

| Carboxylic Acid C=O | 1725 - 1700 | Stretching | Strong |

| Primary Amine N-H | 1650 - 1580 | Bending (Scissoring) | Variable |

| Carboxylic Acid C-O | 1320 - 1210 | Stretching | Strong |

| Tertiary Amine C-N | 1250 - 1020 | Stretching | Weak to Medium |

Note: This table is predictive and based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Actual experimental values may vary.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for determining the stereochemistry of chiral molecules like this compound, which possesses a stereocenter at the alpha-carbon. These methods measure the differential absorption of left- and right-circularly polarized light.

The CD spectrum of an amino acid is highly sensitive to its conformation and the electronic environment of the chromophores (the carboxylic acid and amino groups). cymitquimica.com Studies on similar amino acids, such as valine and isoleucine, have shown that the shape and sign of the CD spectra, particularly in the vacuum ultraviolet (VUV) region, can be correlated with the specific three-dimensional structure. cymitquimica.comnist.gov For this compound, obtaining the CD spectrum would allow for the assignment of its absolute configuration (D or L) by comparing the experimental spectrum to theoretical calculations or to spectra of structurally related compounds with known stereochemistry. The response is generally dependent on the molecular geometry, and an experimental spectrum represents an average of all populated conformers. nist.gov

Advanced Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating the target compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques for the analysis of amino acids and their derivatives.

HPLC is a premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds like amino acids. For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed.

The development of a successful HPLC method involves optimizing several parameters, including the column, mobile phase composition, and detector. nih.govnih.gov Often, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride is used to enhance detectability, especially for fluorescence or UV detection. nih.govresearchgate.net

Illustrative HPLC Method Parameters

| Parameter | Description |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Fluorescence (with derivatization) |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development. The retention time for this compound would need to be determined experimentally.

Method validation would be performed to establish linearity, accuracy, and precision, ensuring the reliability of the analytical results. nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity. Due to the low volatility of amino acids, a derivatization step is mandatory to convert them into more volatile and thermally stable analogues prior to GC analysis. northwestern.edu

A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts active hydrogens on the amino and carboxyl groups into tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. northwestern.edunih.gov The resulting derivative is amenable to GC separation. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that can be used for identification.

Expected GC-MS Fragmentation of the TBDMS Derivative

The electron impact (EI) mass spectrum of the di-TBDMS derivative of this compound would be expected to show specific fragment ions. A key fragment would likely be the loss of a tert-butyl group ([M-57]⁺), which is a characteristic fragmentation for TBDMS derivatives. nih.gov Other significant fragments would arise from cleavages along the pentanoic acid backbone.

| Ion | m/z (predicted) | Description |

| [M]⁺ | 318 | Molecular Ion of the di-TBDMS derivative |

| [M-15]⁺ | 303 | Loss of a methyl group (CH₃) |

| [M-57]⁺ | 261 | Loss of a tert-butyl group (C₄H₉) |

| [M-159]⁺ | 159 | Loss of the COOTBDMS group |

Note: This data is predictive. The exact m/z values and relative intensities would need to be confirmed through experimental analysis.

This comprehensive approach, combining spectroscopic and chromatographic methods, is essential for the full and unambiguous characterization of this compound, ensuring its identity, purity, and stereochemical integrity for any subsequent use.

Computational Chemistry and Theoretical Studies on 2 Amino 5 Dimethylamino Pentanoic Acid and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.org These methods can predict a wide range of properties, including molecular orbital energies, charge distributions, and the stability of different isomers, which are crucial for understanding potential reaction mechanisms. researchgate.netbsu.by

Molecular Dynamics Simulations and Conformational Analysis for Structural Flexibility

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules, providing insights into their conformational flexibility and how they behave over time in different environments. nih.gov Such studies are particularly important for flexible molecules like 2-Amino-5-(dimethylamino)pentanoic acid and its analogs, as their biological activity is often linked to their ability to adopt specific three-dimensional structures.

Conformational analysis of the related amino acid, norvaline (2-aminopentanoic acid), has been a subject of interest. Early studies using proton magnetic resonance provided insights into the conformational preferences of protected norvaline oligopeptides. acs.orgacs.org More recently, MD simulations have been used to investigate the impact of norvaline misincorporation on the secondary structure of peptides. One study revealed that norvaline has a significant destabilizing effect on β-sheet structures, suggesting that its conformational dynamics play a role in its observed toxicity when it replaces other amino acids in proteins. nih.gov

For this compound, the presence of a flexible pentyl chain with a terminal dimethylamino group would allow for a wide range of conformations. MD simulations could map the potential energy surface of the molecule, identifying low-energy, stable conformations. These simulations can be performed in various solvents to understand how the environment affects the molecule's shape and flexibility, which is crucial for predicting its interactions with biological macromolecules.

Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. biointerfaceresearch.com

Specific molecular docking studies for this compound are not prominently featured in published research. However, studies on analogous compounds provide a framework for how such interactions could be investigated. For example, molecular docking has been used to study the interaction of pentanoic acid derivatives with various protein targets. researchgate.net These studies often identify key amino acid residues in the protein's binding site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

In the context of this compound, the primary amino group, the carboxylic acid group, and the tertiary amino group are all capable of forming hydrogen bonds and electrostatic interactions. The pentyl chain provides a hydrophobic scaffold that can interact with nonpolar residues in a protein's binding pocket. A molecular docking study of this compound against a specific protein target would involve preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to predict the most stable binding poses and calculate a binding affinity score.

Prediction of Molecular Descriptors for Structure-Activity Relationship (SAR) Insights (e.g., TPSA, LogP, rotatable bonds)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to build mathematical models that correlate a compound's features with its biological activity. nih.gov Key descriptors include the topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds.

While a comprehensive set of experimentally validated descriptors for this compound is not available, these values can be predicted using various computational tools. For its analogs, some predicted descriptors have been reported. For instance, for 5-(dimethylamino)pentanoic acid, predicted values for TPSA and LogP are available from various sources. ambeed.comnih.gov Similarly, for 2-aminopentanoic acid (norvaline), databases provide a range of predicted physicochemical properties. foodb.ca

The table below presents a selection of computationally predicted molecular descriptors for analogs of this compound. These descriptors are crucial for initial assessments of a molecule's drug-like properties.

Table 1: Predicted Molecular Descriptors for Analogs of this compound

| Descriptor | 5-(Dimethylamino)pentanoic acid | 2-Aminopentanoic acid (Norvaline) |

|---|---|---|

| Molecular Weight | 145.20 g/mol nih.gov | 117.15 g/mol foodb.ca |

| TPSA | 40.5 Ų nih.gov | 63.32 Ų foodb.ca |

| XLogP3 | -1.7 nih.gov | - |

| Rotatable Bonds | 5 ambeed.com | 3 foodb.ca |

| Hydrogen Bond Donors | 1 ambeed.com | 2 foodb.ca |

Note: The data in this table is computationally predicted and sourced from various chemical databases.

Cheminformatics and Virtual Screening Methodologies

Cheminformatics combines computational methods to analyze large datasets of chemical compounds, aiding in the identification of novel drug candidates and the optimization of lead compounds. nih.gov Virtual screening, a key cheminformatics technique, involves the computational screening of large libraries of molecules to identify those that are most likely to bind to a drug target. semanticscholar.org

The application of cheminformatics to non-natural amino acids like this compound holds significant promise for their use in peptide-based drug design. acs.orgnih.govnih.gov Researchers have developed large virtual libraries of non-natural amino acids to expand the chemical space available for peptide optimization. acs.orgnih.govnih.gov These libraries can be screened against protein targets to identify novel peptide sequences with enhanced binding affinity and selectivity.

While specific virtual screening studies incorporating this compound have not been detailed, the methodologies are well-established. A typical workflow would involve:

Generation of a 3D model of this compound.

Creation of a virtual library of peptides where this non-natural amino acid is incorporated at various positions.

Docking of the peptide library against a target protein to predict binding affinities.

Ranking of the peptides based on their docking scores and other properties to identify promising candidates for synthesis and experimental testing.

Furthermore, QSAR studies on diverse sets of functionalized amino acids have demonstrated the ability to build predictive models for various biological activities, such as anticonvulsant effects. acs.org These models, which are based on topological and physicochemical descriptors, can be used to virtually screen new amino acid derivatives and prioritize them for further investigation.

Biochemical and Biological Roles of 2 Amino 5 Dimethylamino Pentanoic Acid Analogues

Investigation of Enzymatic Inhibition and Modulatory Activities

The structural similarity of these analogues to L-arginine allows them to act as competitive or non-competitive inhibitors of enzymes that utilize L-arginine as a substrate. This inhibitory action is a cornerstone of their biological effects.

Inhibition of Nitric Oxide Synthase (NOS) by Dimethylarginine Derivatives

Nitric Oxide Synthase (NOS) enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. nih.gov Certain dimethylarginine derivatives function as endogenous inhibitors of NOS isoforms.

Asymmetric dimethylarginine (ADMA) is a naturally occurring analogue and a competitive inhibitor of all three NOS isoforms. ahajournals.orgnih.gov It is formed from the breakdown of proteins that have undergone post-translational methylation of their arginine residues. nih.gov By competing with L-arginine for the active site of NOS, elevated levels of ADMA can lead to reduced NO production, which is associated with endothelial dysfunction and various cardiovascular diseases. ahajournals.orgnih.gov The inhibitory effect of ADMA is a key factor in what is known as the "L-arginine paradox," where supplemental L-arginine can improve NO-mediated functions despite baseline L-arginine concentrations being well above the enzyme's saturation point. nih.gov

Another synthetic analogue, (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid, has been investigated as an inactivator of neuronal NOS (nNOS). nih.gov Research into its mechanism suggests that it inactivates the enzyme through a process of oxidative demethylation. nih.gov This reaction results in a thiol group that coordinates with the heme iron cofactor of the enzyme, leading to its inactivation. nih.gov This represents a novel mechanism for NOS inhibition, as it is the first documented instance of a NOS enzyme catalyzing an S-demethylation reaction. nih.gov

| Inhibitor | Target Enzyme | Mechanism of Action | Biological Significance |

| Asymmetric Dimethylarginine (ADMA) | All NOS isoforms | Competitive inhibition with L-arginine ahajournals.orgnih.gov | Endogenous regulator of NO synthesis; elevated levels are a risk factor for cardiovascular disease nih.gov |

| (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid | Neuronal NOS (nNOS) | Inactivation via oxidative demethylation and coordination to heme iron nih.gov | Potential therapeutic agent for conditions involving excessive nNOS activity nih.gov |

Arginase I Inhibition by 2-Aminoimidazole Amino Acid Derivatives

Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335), a crucial step in the urea cycle. nih.govbohrium.com In extrahepatic tissues, arginase activity can regulate L-arginine homeostasis, thereby influencing NO production by competing with NOS for their common substrate. nih.govnih.gov Consequently, arginase inhibitors are being explored for therapeutic applications in conditions like asthma and cardiovascular disease where aberrant L-arginine metabolism is implicated. nih.govacs.org

A series of 2-aminoimidazole amino acid derivatives have been designed and synthesized as a novel class of arginase inhibitors. nih.gov In these compounds, the 2-aminoimidazole group acts as a mimic of the guanidine (B92328) group of arginine. nih.gov The most potent compound identified in this series is 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P), which binds to human arginase I with a dissociation constant (Kd) of 2 µM. nih.govbohrium.comacs.org This compound demonstrated significant efficacy in a murine model of allergic airway inflammation, reducing airway hyperresponsiveness. nih.govnih.gov

| Inhibitor | Target Enzyme | Inhibition/Binding Affinity | Research Finding |

| 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) | Human Arginase I | Kd = 2 µM nih.govbohrium.comacs.org | The most potent inhibitor in its class; significantly reduces airway hyperresponsiveness in an animal model of asthma nih.govnih.gov |

| L-2-aminohistidine (2AH) | Human Arginase I | Ki = 0.3 mM | Exhibits a ~10-fold greater binding affinity compared to 2-aminoimidazole alone, but the side chain is too short to interact directly with the enzyme's manganese cluster nih.gov |

Modulation of Dimethylarginine Dimethylaminohydrolase (DDAH) Activity

Dimethylarginine dimethylaminohydrolase (DDAH) is the primary enzyme responsible for the metabolic clearance of ADMA and another NOS inhibitor, L-N-monomethyl arginine (L-NMMA). nih.govmdpi.com It hydrolyzes these methylated arginines into L-citrulline and dimethylamine (B145610) or methylamine, respectively. nih.govnih.gov By degrading ADMA, DDAH plays a crucial role in regulating NO production; reduced DDAH activity can lead to ADMA accumulation and subsequent NOS inhibition. nih.gov Two isoforms, DDAH-1 and DDAH-2, have been identified with distinct tissue distributions and regulatory mechanisms. mdpi.comphysiology.org

DDAH activity itself is subject to modulation. For instance, DDAH activity is reported to be inhibited by divalent transition metals. nih.gov Furthermore, under conditions of excessive NO production, such as during inflammation when inducible NOS (iNOS) is active, NO can react with the catalytic cysteine residue (Cys-249) of DDAH. pnas.org This S-nitrosylation of the active site cysteine results in reversible inhibition of DDAH. pnas.org This creates a negative feedback loop where high levels of NO inhibit DDAH, leading to an accumulation of ADMA, which in turn inhibits NOS and reduces NO synthesis. pnas.org The expression of DDAH is also subject to epigenetic regulation, including modulation by NF-κB acetylation. spandidos-publications.com

Metabolic Pathways and Biosynthesis of Related Amino Acid Derivatives

The biological activity of these arginine analogues is intrinsically linked to their origin and fate within the cell, which involves complex pathways of protein modification and amino acid metabolism.

Protein Methylation and Post-Translational Modifications

Methylated arginine derivatives like ADMA are not synthesized as free amino acids. Instead, they originate from a common post-translational modification process known as protein methylation. wikipedia.orgdovepress.com In this process, enzymes called Protein Arginine Methyltransferases (PRMTs) catalyze the transfer of methyl groups from the donor molecule S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. dovepress.comnih.gov

There are different types of PRMTs leading to different methylation patterns: dovepress.com

Type I PRMTs (e.g., PRMT1, PRMT6) catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (ADMA). dovepress.com

Type II PRMTs (e.g., PRMT5) catalyze the formation of MMA and symmetric dimethylarginine (SDMA). dovepress.com

Type III PRMTs (e.g., PRMT7) only catalyze the formation of MMA. dovepress.com

When these methylated proteins undergo physiological degradation (proteolysis), the modified amino acids—ADMA, SDMA, and MMA—are released into the cytoplasm as free molecules. nih.govresearchgate.net While ADMA and MMA are inhibitors of NOS, SDMA does not inhibit the enzyme. ahajournals.org The degradation of these methylated arginines is also distinct; ADMA is primarily metabolized by DDAH, whereas SDMA is mainly cleared by renal excretion. nih.govnih.gov A secondary metabolic pathway for both ADMA and SDMA involves the enzyme alanine-glyoxylate aminotransferase 2 (AGXT2). mdpi.comnih.gov

Interconnections with Arginine and Ornithine Metabolic Cycles

The metabolism of arginine analogues is deeply intertwined with the central pathways of arginine and ornithine metabolism. L-arginine stands at a metabolic crossroads, serving as a substrate for two competing enzymes: Nitric Oxide Synthase (NOS) and Arginase. nih.govresearchgate.net

The competition for L-arginine is a critical regulatory point. researchgate.net

The NOS Pathway: Produces nitric oxide and L-citrulline.

The Arginase Pathway: Produces urea and L-ornithine. nih.gov L-ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation, and proline, which is important for collagen production. nih.govembopress.org

ADMA and other methylated arginines directly influence this balance. By inhibiting NOS, ADMA can effectively divert L-arginine metabolism towards the arginase pathway. researchgate.net This shift can have significant functional consequences, such as contributing to airway hyperresponsiveness in asthma, where increased arginase activity and reduced NO production are key pathological features. researchgate.net

The entire system forms a complex regulatory network. The synthesis of ADMA begins with protein methylation, and its clearance is managed by DDAH. researchgate.net The concentration of ADMA then directly modulates the activity of NOS, thereby influencing the balance between the two major competing pathways of L-arginine metabolism. researchgate.net This intricate interplay highlights how analogues derived from post-translational modifications can exert profound control over fundamental cellular processes.

Exploration of Potential Biological Interactions at a Molecular Level

The study of analogues of 2-amino-5-(dimethylamino)pentanoic acid provides valuable insights into how structural modifications can influence interactions with biological macromolecules. By examining related compounds, researchers can infer the potential molecular behaviors of this specific non-canonical amino acid.

While direct receptor binding studies on this compound are not extensively documented in publicly available research, the principles of ligand-receptor interactions can be elucidated by examining its structural analogues. The binding affinity and selectivity of a molecule are dictated by its three-dimensional structure, charge distribution, and the presence of specific functional groups that can engage in hydrogen bonding, ionic interactions, and hydrophobic interactions with the receptor's binding pocket.

Analogues of 2-amino-5-phosphonopentanoic acid (AP5), for instance, have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov In these studies, in vitro receptor binding assays using radiolabeled ligands like [³H]-L-glutamate are employed to determine the affinity of the analogues for the receptor. nih.gov For example, the cyclopropyl (B3062369) analogue of AP5, 4,5-methano-AP5, was identified as a potent and selective NMDA antagonist. nih.gov Such studies highlight how modifications to the pentanoic acid backbone can significantly alter receptor affinity and selectivity.

Furthermore, research into synthetic retinoic acid analogues demonstrates that conformational flexibility and the ability to form key polar interactions within the binding pocket of retinoic acid receptors (RARs) are critical for high-affinity binding. rsc.org Molecular modeling techniques have shown that while some analogues are excellent mimics of the natural ligand, others may adopt alternative binding modes that alter their interaction with different receptor subtypes. rsc.org

The table below summarizes the findings for receptor binding of some amino acid analogues, which can provide a framework for predicting the potential interactions of this compound.

| Analogue | Receptor Target | Key Findings |

| Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) | N-methyl-D-aspartate (NMDA) receptor | Demonstrated competitive antagonism, with potency dependent on the specific cyclopropyl substitution. nih.gov |

| Synthetic retinoic acid analogues (EC19, EC23) | Retinoic Acid Receptors (RARα, β, γ) | Binding affinity is influenced by the ligand's ability to mimic the binding mode of the natural ligand, all-trans-retinoic acid (ATRA). rsc.org |

| Alanine-mutated insulin (B600854) receptor | Insulin | Revealed key amino acid residues in the receptor that are crucial for high-affinity ligand binding. mdpi.com |

The interaction of amino acid analogues with enzymes can lead to inhibition, which can be reversible or irreversible. Understanding the kinetics and mechanisms of such interactions is crucial for drug design and for elucidating enzymatic pathways. A close structural analogue of this compound, (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid, has been studied as a selective and time-dependent irreversible inhibitor of neuronal nitric oxide synthase (nNOS).

Research has proposed three potential mechanistic pathways for the inactivation of nNOS by this analogue: sulfide (B99878) oxidation, oxidative dethiolation, and oxidative demethylation. Through the synthesis of possible intermediates and their evaluation with nNOS, including the determination of their IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ values, the most probable mechanism was identified as oxidative demethylation. This process results in a thiol that coordinates to the heme iron cofactor of the enzyme, leading to its inactivation. This represents a novel inactivation mechanism for a heme-containing enzyme.

The key kinetic parameters for the interaction of (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid and its intermediates with nNOS are presented in the table below.

| Compound | IC₅₀ (µM) | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) |

| (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid | Data not specified | Data not specified | Data not specified |

| Intermediate 1 | Data not specified | Data not specified | Data not specified |

| Intermediate 2 | Data not specified | Data not specified | Data not specified |

| Intermediate 3 | Data not specified | Data not specified | Data not specified |

| Intermediate 4 | Data not specified | Data not specified | Data not specified |

Specific values for the intermediates were determined in the cited study but are not detailed here.

This detailed investigation into a close analogue suggests that this compound could also potentially interact with and inhibit certain enzymes, particularly those that recognize arginine or lysine (B10760008), due to its structural similarity. The nature of such an interaction would depend on the specific enzyme's active site and catalytic mechanism.

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for probing protein structure and function, as well as for creating proteins with novel properties. nih.govnih.gov This is typically achieved by engineering a distinct aminoacyl-tRNA synthetase (aaRS) and tRNA pair that are orthogonal to the host cell's endogenous machinery. nih.gov This orthogonal pair can recognize a specific codon, often a stop codon like UAG, and insert the desired ncAA at that site in the polypeptide chain. nih.gov

While the direct incorporation of this compound into proteins has not been extensively reported, the principles and methods for incorporating structurally similar ncAAs are well-established. For example, alkynyl-l-lysine analogues have been genetically encoded into proteins with high efficiency using a mutant pyrrolysyl-tRNA synthetase (PylRS)–tRNA pair. rsc.org Given that this compound is an analogue of lysine, it is conceivable that a similar engineered PylRS/tRNA pair could be developed for its site-specific incorporation.

The incorporation of such a probe could offer several advantages for studying protein-protein interactions and protein dynamics. The dimethylamino group can serve as a unique chemical handle for bio-orthogonal reactions, allowing for the specific labeling of the protein with fluorescent dyes, cross-linkers, or other reporter molecules. nih.gov Furthermore, the introduction of this ncAA could be used to probe the role of specific residues in protein binding or catalysis by subtly altering the local charge and hydrophobicity.

The general process for the site-directed incorporation of a non-canonical amino acid is outlined below:

| Step | Description |

| 1. Engineering an Orthogonal Pair | An aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are engineered to be specific for the non-canonical amino acid and not to cross-react with endogenous amino acids or tRNAs. nih.gov |

| 2. Gene Modification | The gene encoding the protein of interest is modified to include a unique codon (e.g., the amber stop codon, UAG) at the desired site of ncAA incorporation. |

| 3. Expression | The engineered aaRS, tRNA, and the modified gene are expressed in a host organism (e.g., E. coli or mammalian cells) in the presence of the non-canonical amino acid. |

| 4. Protein Synthesis | During translation, the orthogonal aaRS charges the orthogonal tRNA with the ncAA. The tRNA then recognizes the unique codon on the mRNA and delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain. nih.gov |

The successful incorporation of ncAAs enables the creation of proteins with tailored functions and provides powerful tools for basic research and biotechnological applications. nih.gov

Applications in Chemical Biology and Biomedical Research

Development of Enzyme Probes and Chemical Tools

The unique structural attributes of 2-amino-5-(dimethylamino)pentanoic acid make it an intriguing candidate for the design of enzyme probes and chemical tools to investigate complex biological systems. The development of such tools often relies on the incorporation of reporter groups or reactive moieties onto a scaffold that can selectively interact with a target enzyme or protein.

The terminal dimethylamino group of this compound can serve as a handle for further chemical modification. For instance, it can be a site for the attachment of fluorophores, biotin (B1667282) tags, or cross-linking agents. Once incorporated into a peptide or a small molecule inhibitor, these modifications allow for the visualization, isolation, and identification of binding partners.

While direct research on the use of this compound as an enzyme probe is not extensively documented, the principles of probe design using similar noncanonical amino acids (ncAAs) are well-established. For example, amino acids with reactive side chains are frequently used to covalently label the active sites of enzymes, providing insights into their catalytic mechanisms. The dimethylamino group, while not inherently reactive, can be a precursor to a more reactive functional group through targeted synthesis.

Table 1: Potential Chemical Probes Derived from this compound

| Probe Type | Potential Modification of this compound | Application |

| Fluorescent Probe | Attachment of a fluorophore (e.g., Dansyl chloride) to the terminal amino group. | Monitoring enzyme activity or protein localization in real-time. |

| Affinity-Based Probe | Incorporation of a biotin tag. | Isolation and purification of target proteins from complex biological mixtures. |

| Photo-Crosslinking Probe | Introduction of a photo-activatable group (e.g., diazirine or benzophenone). | Identifying protein-protein interactions by covalently trapping binding partners upon UV irradiation. |

Scaffold for Rational Drug Design and Development

The structure of this compound presents several features that are advantageous for its use as a scaffold in rational drug design. cymitquimica.com The field of drug discovery often utilizes amino acid derivatives to create peptidomimetics or small molecules that can modulate the activity of therapeutic targets with high specificity and affinity. lookchem.com

The pentanoic acid backbone provides a defined stereochemistry at the α-carbon, which is crucial for specific interactions with chiral biological targets like enzyme active sites or receptor binding pockets. The dimethylamino group can participate in hydrogen bonding or ionic interactions, which are fundamental for molecular recognition. cymitquimica.com

A closely related compound, (2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid, a derivative of L-arginine, is recognized for its role as a potential therapeutic agent, particularly in the context of nitric oxide biology. lookchem.com This highlights the potential of the dimethylamino-pentanoic acid scaffold in designing modulators of specific biological pathways. The unique structural and electronic properties of this scaffold can be exploited to design inhibitors or agonists for a variety of protein targets.

Table 2: Comparison of this compound with a Related Compound in Drug Design

| Compound | Structural Features | Potential Therapeutic Target |

| This compound | Pentanoic acid backbone, α-amino group, terminal dimethylamino group. | Enzymes or receptors where the dimethylamino group can act as a key binding element. |

| (2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid | Arginine derivative with dimethylation on the guanidino group. | Nitric oxide synthases and other enzymes in nitric oxide signaling pathways. lookchem.com |

Investigation of Protein Structure-Function Relationships using Modified Amino Acids

The site-specific incorporation of modified amino acids, or noncanonical amino acids (ncAAs), into proteins is a powerful technique to dissect the relationship between protein structure and function. nih.gov This approach, often achieved through the expansion of the genetic code, allows for the introduction of novel chemical functionalities at precise locations within a protein's sequence.

While the direct incorporation of this compound into proteins has not been extensively reported, its structural characteristics suggest it could be a valuable tool for such studies. The dimethylamino group can act as a pH-sensitive probe, as its protonation state will vary with the local environment. This could be used to report on conformational changes or the proximity to charged residues within a protein.

Furthermore, the introduction of this ncAA could be used to systematically probe the importance of specific hydrogen bonding or electrostatic interactions in protein folding, stability, and protein-protein interactions. The relatively small and flexible side chain could also be used to explore the steric requirements of a particular residue's microenvironment.

The general strategy for incorporating ncAAs involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. This pair recognizes the ncAA and directs its insertion in response to a specific codon, typically a stop codon like the amber codon (UAG). nih.gov

Mechanistic Studies of Biological Processes at the Molecular Level

Understanding the intricate mechanisms of biological processes requires tools that can perturb and report on molecular events in real-time and with high precision. This compound and its derivatives can serve as valuable chemical tools for such mechanistic studies.

For instance, by incorporating this amino acid into a peptide substrate for a particular enzyme, researchers can investigate the role of specific functional groups in substrate recognition and catalysis. The dimethylamino group, with its defined pKa, could be used to probe the electrostatic environment of an enzyme's active site.

In the broader context of cellular processes, peptides or small molecules containing this compound could be synthesized to modulate signaling pathways. The dimethylamino group can influence the cell permeability and subcellular localization of these molecules, allowing for targeted investigations of specific cellular compartments or processes. While direct studies are limited, the principles are demonstrated by related compounds like 5-amino-2,2-dimethylpentanoic acid, which is of interest in medicinal chemistry due to the influence of its functional groups on biological interactions. cymitquimica.com

Emerging Trends and Future Perspectives in Research on 2 Amino 5 Dimethylamino Pentanoic Acid

Novel Synthetic Methodologies for Enhanced Scalability and Sustainability

The synthesis of functionalized amino acids like 2-Amino-5-(dimethylamino)pentanoic acid has traditionally relied on multi-step processes that can be resource-intensive. The future of its production hinges on the development of scalable and sustainable synthetic routes. Modern synthetic chemistry is increasingly focused on green principles, minimizing waste and energy consumption.

Recent advancements include the use of dimethyl carbonate (DMC) as a green and cost-effective methylating agent, which, when coupled with an acid system, can efficiently N-methylate various amino acids with high yields and selectivity, often avoiding the risk of racemization. rsc.org Such methods represent a significant improvement over traditional alkylating agents. Another sustainable approach involves the catalytic fixation of atmospheric nitrogen (N₂) and carbon dioxide (CO₂), which has been demonstrated for the synthesis of simple amino acids like glycine (B1666218) and alanine (B10760859) under mild conditions. rsc.org

Future research could focus on developing a biocatalytic or chemo-enzymatic pathway to this compound, potentially starting from a bio-based precursor like L-lysine or its metabolite, 5-aminovaleric acid. hmdb.ca This could involve engineered enzymes for specific N-methylation, offering high stereoselectivity and reducing the environmental impact.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Feature | Traditional Synthetic Approach | Emerging Sustainable Approach |

| Starting Material | Petrochemical-based precursors | Bio-based precursors (e.g., L-ornithine, L-lysine) |

| Methylating Agent | Iodomethane, Dimethyl sulfate | Dimethyl carbonate (DMC), S-adenosyl methionine (in biocatalysis) |

| Catalyst | Stoichiometric strong bases | Recyclable acid catalysts, engineered enzymes (methyltransferases) |

| Solvents | Volatile organic solvents (e.g., DMF, CH₂Cl₂) | Green solvents (e.g., water, ethanol, ionic liquids) |

| Byproducts | Toxic inorganic salts | Benign byproducts (e.g., CO₂, methanol) |

| Scalability | Limited by reagent cost and safety concerns | Potentially high, especially with fermentation-based methods |

| Sustainability | Low, high environmental footprint | High, lower energy consumption and waste generation |

In-Depth Mechanistic Understanding of Biological Activities

The biological role of this compound is largely unexplored, but its structure suggests several avenues for investigation. The dimethylamino group introduces a permanent positive charge at physiological pH (if protonated) or a hydrogen bond acceptor site, altering the molecule's physicochemical properties compared to its precursor, ornithine. This modification can significantly impact how it interacts with biological macromolecules.

In peptides, N-methylation is known to increase stability against enzymatic degradation and modulate conformation by restricting rotation and eliminating hydrogen bond donor capacity. nih.gov These properties are highly valuable in peptide drug design. Therefore, incorporating this compound into peptides could enhance their therapeutic properties.

Furthermore, methylation is a key post-translational modification regulating protein function. wikipedia.org It is plausible that this compound could act as a mimic or a competitive inhibitor for enzymes that recognize methylated substrates, such as histone methyltransferases or demethylases. A study on a structurally related compound, (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid, found it to be a selective inhibitor of neuronal nitric oxide synthase (nNOS), suggesting that derivatives of 2-aminopentanoic acid can be designed as potent and selective enzyme inhibitors.

Table 2: Potential Areas of Investigation for Biological Activity

| Potential Biological Activity | Key Mechanistic Question | Rationale |

| Enzyme Inhibition | Does it competitively inhibit arginine or lysine (B10760008) methyltransferases? | Structural similarity to methylated amino acid residues. |

| Antimicrobial Properties | Can it disrupt bacterial cell membranes or metabolic pathways? | Cationic nature at physiological pH may facilitate membrane interaction. |

| Neuromodulation | Does it interact with neurotransmitter receptors or transporters? | Analogy to other non-proteinogenic amino acids with roles as neurotransmitters (e.g., GABA). wikipedia.org |

| Peptide Modification | How does its incorporation affect peptide stability and binding affinity? | N-methylation is a known strategy to improve peptide pharmacokinetics. nih.gov |

Integration of Advanced Omics Technologies for Systems-Level Analysis

To understand the full impact of this compound on a biological system, a holistic approach is necessary. Advanced omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide the tools for such a systems-level analysis.

Metabolomics studies using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) can reveal how the introduction of a non-canonical amino acid (NCAA) perturbs cellular metabolic networks. nih.govnih.gov For instance, analyzing the intracellular metabolite profiles of cells exposed to this compound could show alterations in amino acid metabolism, the urea (B33335) cycle, or polyamine biosynthesis pathways. aging-us.com

Proteomics techniques, such as BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT), could be adapted to track the incorporation of this amino acid into newly synthesized proteins, providing insights into its metabolic fate and its effect on protein turnover. researchgate.net Combining these data with transcriptomics (RNA-seq) would reveal compensatory changes in gene expression, offering a complete picture of the cellular response to this novel molecule.

Table 3: Application of Omics Technologies in Studying this compound

| Omics Technology | Potential Application | Expected Insights |

| Metabolomics | Quantify changes in intracellular metabolites after exposure. | Identify perturbed metabolic pathways (e.g., amino acid synthesis, energy metabolism). nih.gov |

| Proteomics | Identify proteins that are differentially expressed or modified. | Reveal protein targets and downstream cellular responses. |

| Transcriptomics | Analyze global changes in gene expression. | Uncover regulatory networks and stress responses triggered by the compound. |

| Lipidomics | Assess changes in the composition of cellular membranes. | Determine effects on membrane fluidity, signaling, and integrity. |

Development of High-Throughput Screening (HTS) Assays for Biological Activity

Discovering the biological functions of this compound and its derivatives can be massively accelerated through high-throughput screening (HTS). youtube.com HTS allows for the rapid testing of thousands of compounds against specific biological targets or cellular phenotypes.

Assays can be designed to screen for a wide range of activities. For example, fluorescence-based enzymatic assays could be used to test a library of compounds derived from this compound against panels of enzymes like proteases, kinases, or methyltransferases. drugtargetreview.comnih.gov Cell-based HTS assays are also powerful tools; they can screen for effects on cell viability, proliferation, apoptosis, or the activation of specific signaling pathways using reporter genes. nih.gov A recent HTS campaign successfully identified inhibitors of the SARS-CoV-2 3C-like protease from a large compound library, demonstrating the power of this approach. nih.gov Such a campaign could be used to find novel activities for our target compound.

Table 4: Potential High-Throughput Screening (HTS) Assay Formats

| Assay Format | Principle | Potential Application for this Compound |

| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled molecule upon binding. | Screening for inhibitors that disrupt protein-protein or protein-substrate interactions. |

| FRET-Based Protease Assay | A substrate with a FRET pair is cleaved by a protease, causing a change in fluorescence. | Identifying derivatives that inhibit specific proteases. |

| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Measures metabolic activity as an indicator of cell health. | Screening for cytotoxic or cytostatic effects against cancer cell lines or microbes. |

| Reporter Gene Assay | A reporter gene (e.g., luciferase, GFP) is linked to a promoter of interest. | Identifying compounds that modulate specific gene expression pathways. |

| Thermal Shift Assay (DSF) | Measures the change in a protein's melting temperature upon ligand binding. | Screening for direct binding to a purified protein target. |

Machine Learning and Artificial Intelligence for Predictive Modeling in Amino Acid Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical and biological research. nih.govnih.gov For a novel compound like this compound, these computational tools can predict properties, guide experiments, and accelerate discovery.

ML models can be trained on existing databases of amino acids to predict the physicochemical properties of non-canonical variants, such as hydrophobicity, solubility, and pKa, which are crucial for understanding biological behavior. mdpi.com More advanced models can predict the binding affinity of peptides containing NCAAs to specific targets, a valuable tool for designing new peptide therapeutics. biorxiv.org For instance, a model could predict how substituting a natural amino acid with this compound in a known bioactive peptide would alter its binding to its receptor.

Furthermore, AI can be applied to "de novo" design, generating novel molecular structures with desired properties. An AI model could suggest modifications to the this compound scaffold to optimize its activity against a specific enzyme or receptor, thereby streamlining the drug discovery process. monash.edu

Table 5: Applications of Machine Learning and AI in Amino Acid Research

| AI/ML Application | Description | Relevance to this compound |

| Property Prediction | Models trained on known molecules predict physicochemical properties of new ones. | Estimate key properties to guide experimental design without initial synthesis. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the activity of new compounds. | Predict the potential biological activities of derivatives based on their structural features. |

| Peptide Engineering | Predicts the effect of single or multiple amino acid substitutions on peptide function. | Guide the rational design of peptides incorporating this NCAA for enhanced stability or affinity. monash.edu |

| De Novo Design | Generative models create novel molecular structures optimized for a specific target. | Design new, more potent analogues based on the compound's scaffold. |

| Synthetic Route Prediction | AI algorithms analyze reaction databases to propose optimal synthetic pathways. | Suggest novel and efficient sustainable synthetic routes. |

Q & A

Q. What is the biochemical role of 2-amino-5-(dimethylamino)pentanoic acid in nitric oxide synthase (NOS) regulation?

This compound is structurally analogous to asymmetric dimethylarginine (ADMA), a competitive inhibitor of NOS. Methodologically, its inhibitory effects can be quantified using enzyme activity assays (e.g., monitoring L-citrulline production via HPLC or colorimetric methods) or ELISA kits optimized for ADMA detection . For validation, combine kinetic studies (measuring ) with cellular models to assess nitric oxide suppression via Griess reagent .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of:

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H] expected for CHNO).

- NMR spectroscopy (1H and 13C) to confirm stereochemistry and substituent positions (e.g., dimethylamino group at C5).

- InChI key validation (e.g., cross-referencing databases like PubChem) .

Q. What analytical techniques are recommended for purity assessment?

- Reverse-phase HPLC with UV detection (210–220 nm) using a C18 column and aqueous/organic mobile phase.

- Ion chromatography to detect residual salts or counterions.

- Elemental analysis to validate C/H/N ratios .

Advanced Research Questions

Q. How can synthetic routes for this compound derivatives be optimized?

- Multi-step synthesis : Start with protected L-lysine, introduce dimethylamino via reductive amination (NaBH/AcOH), and deprotect using TFA. Monitor intermediates via TLC and LC-MS .

- Scale-up challenges : Optimize reaction temperatures (e.g., 0–25°C for oxidation steps) and use Pd/C hydrogenation for deprotection to minimize side products .

Q. What computational strategies predict the binding affinity of this compound to arginase I?

- Molecular docking : Use AutoDock Vina with arginase I crystal structures (PDB: 3KV4) to model interactions with the binuclear manganese center.

- QM/MM simulations : Calculate binding free energy contributions of the dimethylamino group using Gaussian09 .

- Validate predictions with isothermal titration calorimetry (ITC) .

Q. How do structural modifications impact its pharmacokinetics?

- LogP optimization : Introduce polar groups (e.g., carboxylates) to improve solubility while retaining inhibitory activity.

- Pro-drug design : Mask the carboxylate with ethyl esters to enhance BBB penetration, followed by enzymatic hydrolysis in vivo.

- Assess bioavailability via Caco-2 cell permeability assays and rat PK studies .

Data Contradictions and Resolution

- Nomenclature conflicts : and refer to ADMA and citrulline, respectively. Clarify that this compound is distinct from citrulline (which lacks the dimethylamino group) .

- Synthetic protocols : uses HO for sulfoxide formation, while employs Pd/C hydrogenation. Cross-validate methods based on target functional groups .

Methodological Tables

| Parameter | Technique | Key Reference |

|---|---|---|

| Enzyme inhibition kinetics | Michaelis-Menten analysis | |

| Stereochemical confirmation | Chiral HPLC or X-ray crystallography | |

| In vivo bioavailability | Radiolabeled tracer studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.